molecular formula C10H10ClN3O2 B7737977 2-(quinazolin-4-ylamino)acetic Acid Hydrochloride

2-(quinazolin-4-ylamino)acetic Acid Hydrochloride

Cat. No.: B7737977
M. Wt: 239.66 g/mol
InChI Key: OWYRGGJWGGJFKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(quinazolin-4-ylamino)acetic acid hydrochloride typically involves the reaction of quinazoline derivatives with amino acids under specific conditions. One common method includes the condensation of 2-aminobenzylamine with butyrolactone, followed by further condensation with benzaldehyde . The reaction conditions often involve refluxing in solvents such as acetic acid or xylene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as phase-transfer catalysis, microwave-assisted reactions, and metal-mediated reactions are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(quinazolin-4-ylamino)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-(quinazolin-4-ylamino)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(quinazolin-4-ylamino)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(quinazolin-4-ylamino)acetic acid hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-(quinazolin-4-ylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.ClH/c14-9(15)5-11-10-7-3-1-2-4-8(7)12-6-13-10;/h1-4,6H,5H2,(H,14,15)(H,11,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYRGGJWGGJFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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